2,3-Oxiranedicarbonyl dichloride
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Overview
Description
2,3-Oxiranedicarbonyl dichloride is an organic compound with the molecular formula C4H2Cl2O3. It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) and two acyl chloride groups. This compound is of interest due to its unique chemical structure and reactivity, making it useful in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Oxiranedicarbonyl dichloride can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with phosphorus pentachloride (PCl5) to form the corresponding dichloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is usually purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,3-Oxiranedicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride groups can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the acyl chloride groups hydrolyze to form carboxylic acids.
Oxidation and Reduction: The oxirane ring can undergo oxidation to form diols or reduction to form alkanes.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Lewis acids (e.g., aluminum chloride)
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran
Major Products
Amides: Formed from the reaction with amines
Esters: Formed from the reaction with alcohols
Thioesters: Formed from the reaction with thiols
Carboxylic Acids: Formed from hydrolysis
Scientific Research Applications
2,3-Oxiranedicarbonyl dichloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Oxiranedicarbonyl dichloride involves its reactivity with nucleophiles. The acyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives, which can interact with biological targets or serve as intermediates in chemical syntheses .
Comparison with Similar Compounds
Similar Compounds
Phthaloyl Chloride: Similar in structure but lacks the oxirane ring.
Succinyl Chloride: Contains two acyl chloride groups but has a different carbon backbone.
Maleic Anhydride: Precursor to 2,3-Oxiranedicarbonyl dichloride, lacks the acyl chloride groups.
Uniqueness
This compound is unique due to the presence of both an oxirane ring and two acyl chloride groups. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
oxirane-2,3-dicarbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O3/c5-3(7)1-2(9-1)4(6)8/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFZEUMTLJVKCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)C(=O)Cl)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50524807 |
Source
|
Record name | Oxirane-2,3-dicarbonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50524807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63129-87-3 |
Source
|
Record name | Oxirane-2,3-dicarbonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50524807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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